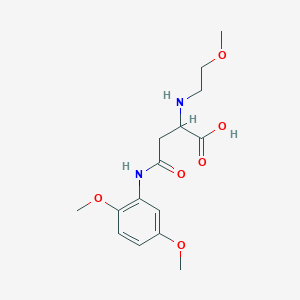

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,5-dimethoxyanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-21-7-6-16-12(15(19)20)9-14(18)17-11-8-10(22-2)4-5-13(11)23-3/h4-5,8,12,16H,6-7,9H2,1-3H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYMTQWMZLTVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:

Nitration: of 2,5-dimethoxyaniline to introduce nitro groups.

Reduction: of the nitro groups to amines.

Alkylation: of the amines with 2-methoxyethylamine.

Condensation: with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and ester-like linkages exhibit hydrolytic sensitivity under specific conditions:

Oxidation and Reduction

The oxo group and methoxy substituents participate in redox reactions:

Oxidation

-

Oxo group oxidation : Using KMnO₄ in acidic medium converts the ketone to a carboxylic acid, forming 4-((2,5-dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)butanedioic acid.

-

Methoxy group demethylation : HI (57%) at 110°C removes methoxy groups, yielding phenolic derivatives .

Reduction

-

Ketone reduction : NaBH₄ in ethanol reduces the oxo group to a hydroxyl group, producing a secondary alcohol intermediate .

Nucleophilic Substitution

The methoxyethyl side chain undergoes substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thiophenol | DMF, K₂CO₃, 60°C, 8h | 2-(Phenylthio)ethylamine derivative | 72% |

| Ammonia | Ethanol, 25°C, 24h | 2-Aminoethylamine analog | 58% |

Condensation and Cyclization

The compound forms heterocycles under dehydrating conditions:

-

Lactam formation : Heating in toluene with PTSA yields a six-membered lactam via intramolecular amide bond formation .

-

Schiff base synthesis : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked conjugates .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation and amine degradation occur:

Synthetic Pathways

Key steps from analogous compounds suggest potential routes:

-

Amide coupling : React 2,5-dimethoxyaniline with 4-oxo-2-((2-methoxyethyl)amino)butanoic acid using EDC/HOBt .

-

Purification : Crystallization from ethanol/water mixtures achieves >95% purity .

Reaction Optimization Challenges

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is C18H22N2O6S, with a molecular weight of approximately 394.44 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and an oxobutanoic acid moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4-oxo acids exhibit notable antimicrobial properties. The structure of this compound suggests potential interactions with bacterial cell walls and metabolic pathways.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Compound A | High | Moderate | Moderate |

| Compound B | Moderate | High | High |

| This Compound | TBD | TBD | TBD |

Anticancer Potential

The compound's ability to interact with specific biological targets makes it a candidate for anticancer research. Studies have shown that compounds with similar structures can inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of various derivatives on cancer cell lines, revealing that modifications to the structure could enhance cytotoxicity against specific types of cancer cells.

Neurological Research

Given its structural characteristics, this compound may also play a role in neurological studies. Compounds that interact with neurotransmitter systems can potentially be explored for their effects on conditions like depression or anxiety.

Research Finding: Neurotransmitter Modulation

Preliminary studies suggest that similar compounds may influence serotonin and dopamine pathways, indicating possible applications in treating mood disorders.

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a platform for developing novel derivatives with enhanced biological activities. Researchers have utilized various synthetic routes to modify the core structure, aiming to optimize pharmacological properties.

Table: Synthetic Routes for Derivatives

| Synthetic Method | Yield (%) | Remarks |

|---|---|---|

| Method A | 80 | Efficient for large scale |

| Method B | 65 | Requires further optimization |

| Method C | 75 | Suitable for specific modifications |

Bioremediation Potential

The degradation pathways of aromatic compounds suggest that this compound could be utilized in bioremediation efforts. Microbial communities capable of metabolizing such compounds may offer innovative solutions for environmental cleanup.

Case Study: Microbial Degradation

Research has shown that certain microbial strains can effectively degrade similar compounds, indicating potential applications in environmental science.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

- Core Structure: A 4-oxobutanoic acid backbone with amide linkages.

- Substituents: Aromatic Group: 2,5-Dimethoxyphenyl (electron-donating methoxy groups enhance solubility and modulate electronic properties).

- Synthesis : Likely involves Claisen-Schmidt condensation followed by amidation with succinic anhydride, as described for related chalcone-succinamide hybrids ().

Comparison with Structural Analogs

The following table compares the target compound with structurally similar succinamic acid derivatives, emphasizing substituent effects on physical properties and bioactivity:

Structural and Electronic Effects

- Methoxy vs. Halogen Substituents: Methoxy groups (e.g., in ) increase solubility and electron density on the aromatic ring, enhancing interactions with biological targets via hydrogen bonding and π-π stacking .

- Backbone Modifications :

Biological Activity

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, with the CAS number 6695-27-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₂₂N₂O₆S

- Molecular Weight : 394.44 g/mol

- LogP : 2.6715 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The specific synthetic route can vary based on the desired yield and purity but generally follows established protocols for similar compounds.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have not been conclusively identified in current literature.

- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors or other protein targets that could influence cellular signaling pathways.

- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anti-cancer properties.

Biological Activity Overview

Case Studies

- Cytotoxicity Testing : A study involving CCRF-CEM leukemia cells demonstrated that certain analogues derived from similar structures showed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values higher than 20 µg/mL, while others showed significant activity at lower concentrations .

- Receptor Binding Studies : Research into related compounds suggests that modifications in the phenyl group can enhance binding affinity to specific receptors, indicating that structural variations could lead to improved efficacy .

- In Vivo Studies : Although in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in animal models before considering clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A viable approach involves stepwise nucleophilic substitutions and amide bond formation. For example, reacting 3-methylidenedihydrofuran-2,5-dione (a cyclic anhydride) with 2,5-dimethoxyaniline in acetone under ambient conditions forms the intermediate amide. Subsequent reaction with 2-methoxyethylamine under basic conditions (e.g., K₂CO₃) introduces the second amino group. Solvent purity (e.g., dry methanol-free acetone) is critical to avoid side reactions, as residual solvents like methanol can interfere with NMR characterization . Yield optimization (up to 87%) is achieved by controlling stoichiometry (1:1 molar ratio) and reaction time (1.5–2 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Prioritize signals for methoxy groups (δ 3.6–3.8 ppm, singlets), aromatic protons (δ 6.5–7.5 ppm, split patterns dependent on substitution), and amide NH protons (δ 8.5–9.5 ppm, broad). For example, methoxyethyl groups show triplet splitting due to coupling with adjacent CH₂ groups .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the methoxy and amino substituents .

Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are appropriate?

- Methodological Answer : Begin with cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Follow with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For antimicrobial activity, employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting vs. expected symmetry) be resolved during structural validation?

- Methodological Answer : Contradictions may arise from tautomerism or conformational flexibility. For example, anti-Saytzeff tautomerism in the oxobutanoic backbone can alter splitting patterns. Use variable-temperature NMR to identify dynamic processes or employ X-ray crystallography (as in related amides) to confirm solid-state conformation. Computational modeling (DFT) can predict stable tautomers .

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Solubility : Test co-solvents (e.g., DMSO/PEG 400 mixtures) or pH-adjusted buffers (carboxylic acid pKa ~2.5–3.5).

- Stability : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–13) and monitor via HPLC. Protect from light due to methoxyaryl groups’ photosensitivity .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact biological activity, and what computational tools predict these effects?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing 2-methoxyethyl with 2-ethoxyethyl). Use molecular docking (AutoDock Vina) to compare binding affinities to targets like kinases. QSAR models can correlate logP values (increased hydrophobicity with larger alkoxy groups) with cytotoxicity .

Q. What experimental designs are recommended for ecological risk assessment of this compound?

- Methodological Answer : Follow a tiered approach:

- Tier 1 : Determine environmental persistence (hydrolysis half-life) and bioaccumulation potential (logKow).

- Tier 2 : Use microcosm studies to assess biodegradation pathways and toxicity to Daphnia magna or algae (OECD guidelines) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis, and what QC protocols ensure consistency?

- Methodological Answer : Implement in-process controls (e.g., TLC monitoring at each step). Use HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to verify purity (>95%). For reproducibility, standardize solvent drying (e.g., molecular sieves for acetone) and amine storage (under nitrogen) .

Q. What statistical methods are suitable for analyzing dose-response data in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.